molecular formula C12H20N2O2S B8558013 tert-butyl 4-(isothiocyanatomethyl)piperidine-1-carboxylate

tert-butyl 4-(isothiocyanatomethyl)piperidine-1-carboxylate

Cat. No.: B8558013
M. Wt: 256.37 g/mol
InChI Key: HFLSLXDKKYRQSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl 4-(isothiocyanatomethyl)piperidine-1-carboxylate: is an organic compound that features a piperidine ring substituted with an isothiocyanatomethyl group and a tert-butyl ester. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(isothiocyanatomethyl)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-(bromomethyl)piperidine-1-carboxylate with potassium thiocyanate. The reaction is carried out in an appropriate solvent such as acetonitrile or dimethylformamide at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow chemistry techniques may also be employed to enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(isothiocyanatomethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines to form thiourea derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as primary or secondary amines in solvents like ethanol or methanol.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in water or aqueous solvents.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products

    Thiourea Derivatives: Formed from nucleophilic substitution reactions.

    Carboxylic Acids: Resulting from hydrolysis of the ester group.

Scientific Research Applications

tert-Butyl 4-(isothiocyanatomethyl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in the design of compounds targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of tert-butyl 4-(isothiocyanatomethyl)piperidine-1-carboxylate involves its reactivity with nucleophiles, leading to the formation of thiourea derivatives. These derivatives can interact with biological targets such as enzymes or receptors, potentially inhibiting their activity or altering their function. The specific molecular targets and pathways depend on the context of its application, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate: A precursor in the synthesis of tert-butyl 4-(isothiocyanatomethyl)piperidine-1-carboxylate.

    tert-Butyl 4-(formylmethyl)piperidine-1-carboxylate: Another related compound with a formyl group instead of an isothiocyanate group.

    tert-Butyl 4-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylate: A compound with a hydroxymethylphenyl group, used in targeted protein degradation.

Uniqueness

This compound is unique due to its isothiocyanate functional group, which imparts distinct reactivity and potential biological activity. This makes it a valuable intermediate in the synthesis of thiourea derivatives and other biologically active compounds.

Properties

Molecular Formula

C12H20N2O2S

Molecular Weight

256.37 g/mol

IUPAC Name

tert-butyl 4-(isothiocyanatomethyl)piperidine-1-carboxylate

InChI

InChI=1S/C12H20N2O2S/c1-12(2,3)16-11(15)14-6-4-10(5-7-14)8-13-9-17/h10H,4-8H2,1-3H3

InChI Key

HFLSLXDKKYRQSP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CN=C=S

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1-(t-butyloxycarbonyl)-4-(aminomethyl)piperidine (2.14 g) in N,N-dimethylformamide (20 ml) was added 1,1′-thiocarbonyldiimidazole (1.87 g), and the mixture was stirred at room temperature for 4 hr. The reaction mixture was poured into ice water (100 ml), and extracted with ethyl acetate (100 ml). The extract was washed successively with 0.5M hydrochloric acid, 1M aqueous sodium hydrogen carbonate solution and saturated brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (eluent: hexane/ethyl acetate=4/1) to give [1-(t-butyloxycarbonyl)piperidin-4-yl]methyl isothiocyanate (1.64 g).
Quantity
2.14 g
Type
reactant
Reaction Step One
Quantity
1.87 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
100 mL
Type
reactant
Reaction Step Two

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